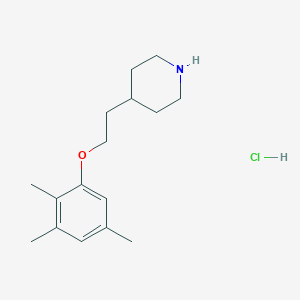![molecular formula C12H17ClN2O3 B1397561 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-26-7](/img/structure/B1397561.png)
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It is offered by various chemical suppliers for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” were not found, pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a 4-methyl-2-nitrophenol group via a methylene bridge . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Pyrrolidines are key heterocyclic organic compounds with significant biological effects, finding applications in medicine, industry (e.g., dyes, agrochemicals), and organic synthesis. For instance, the synthesis of pyrrolidines through [3+2] cycloaddition demonstrates their utility in creating complex organic molecules under mild conditions, highlighting their importance in medicinal chemistry and agrochemical research (Żmigrodzka et al., 2022).
Material Science and Polymer Chemistry
Novel pyridine-containing aromatic diamine monomers, related to pyrrolidine derivatives, have been synthesized and used to prepare polyimides (PIs). These PIs exhibit excellent thermal stability, solubility in common organic solvents, and strong mechanical properties, making them suitable for advanced material applications, such as in electronics and aerospace industries (Yan et al., 2011).
Chemical Sensors
Pyrrolidine derivatives have been utilized in the development of chemical sensors. For example, a luminescent iridium(iii) complex based on a pyrrolidine structure has been designed for the sensitive and selective detection of hypochlorous acid (HOCl), showcasing its potential in environmental monitoring and biomedical diagnostics (Lu & Nabeshima, 2014).
Direcciones Futuras
Pyrrolidine derivatives are widely used in drug discovery due to their diverse biological and medicinal importance . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” and similar compounds may have potential applications in the development of new drugs with different biological profiles.
Propiedades
IUPAC Name |
3-[(4-methyl-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(6-9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEVPHRSEXCDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397481.png)
![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)
![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)
![4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397492.png)
![3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397496.png)
![3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397497.png)
![3-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397498.png)